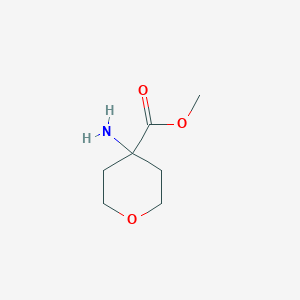
Methyl 4-aminooxane-4-carboxylate
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of methyl 4-aminooxane-4-carboxylate and related compounds involves several strategies. For example, Dobrydnev et al. (2018) described a straightforward strategy for synthesizing methyl 4-amino-2,2-dioxo-2,5-dihydro-1,2λ6-oxathiole-3-carboxylates, highlighting a process that could be relevant for producing methyl 4-aminooxane-4-carboxylates (Dobrydnev et al., 2018).
Molecular Structure Analysis
The molecular structure of methyl 4-aminooxane-4-carboxylate can be elucidated using techniques such as X-ray crystallography. For related compounds, Sakhautdinov et al. (2013) determined the structure of methyl 4-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-1-methyl-1H-pyrazol-5-carboxylate using X-ray crystallography, which provides a precedent for analyzing the structure of methyl 4-aminooxane-4-carboxylate (Sakhautdinov et al., 2013).
Chemical Reactions and Properties
The chemical reactivity and properties of methyl 4-aminooxane-4-carboxylate can be explored through its interactions and transformations. Galenko et al. (2015) demonstrated the synthesis of methyl 4-aminopyrrole-2-carboxylates via a one-pot relay catalytic cascade reaction, which might offer insights into the reactivity of similar compounds (Galenko et al., 2015).
Wissenschaftliche Forschungsanwendungen
-
- Application Summary : There’s a study where algae residue biochar was used for the treatment of wastewater containing methyl orange .
- Methods of Application : In this study, Spirulina residue was used as the raw material to prepare different biochars by changing the pyrolysis time. The batch adsorption method was used to study the adsorption effect of pH, dosage, and pyrolysis time on methyl orange .
- Results or Outcomes : The results showed that the surface functional groups of the biochar obtained by dry pyrolysis were abundant, and could effectively adsorb methyl orange dye in an aqueous solution. The sample prepared at 500 °C for 5 h had the best adsorption effect on methyl orange .
-
- Application Summary : “Methyl 4-aminooxane-4-carboxylate hydrochloride” is a chemical compound with the formula C₇H₁₄ClNO₃ and a molecular weight of 195.644 g/mol . It’s used in various chemical reactions due to its unique properties .
- Methods of Application : The specific methods of application can vary greatly depending on the type of reaction or process it’s being used in. Typically, it would be used as a reagent in a chemical reaction, with the specifics of the reaction conditions (such as temperature, pressure, and other reagents) being determined by the particular reaction .
- Results or Outcomes : The outcomes of these reactions can also vary greatly, but in general, the use of this compound as a reagent can enable certain types of chemical transformations that might not be possible with other reagents .
-
- Application Summary : “Methyl 4-aminooxane-4-carboxylate” is available for purchase from chemical suppliers . It’s often used by researchers and scientists in various fields for their experiments .
- Methods of Application : The compound is typically ordered in a specific quantity and purity, and then used in the lab as needed .
- Results or Outcomes : The results or outcomes can vary greatly depending on the specific experiment or process it’s being used in .
-
- Application Summary : “Methyl 4-aminooxane-4-carboxylate hydrochloride” is available for purchase from chemical suppliers . It’s often used by researchers and scientists in various fields for their experiments .
- Methods of Application : The compound is typically ordered in a specific quantity and purity, and then used in the lab as needed .
- Results or Outcomes : The results or outcomes can vary greatly depending on the specific experiment or process it’s being used in .
-
- Application Summary : “Methyl 4-aminooxane-4-carboxylate” is a chemical compound with the formula C₇H₁₃NO₃ . It’s used in various chemical reactions due to its unique properties .
- Methods of Application : The specific methods of application can vary greatly depending on the type of reaction or process it’s being used in. Typically, it would be used as a reagent in a chemical reaction, with the specifics of the reaction conditions (such as temperature, pressure, and other reagents) being determined by the particular reaction .
- Results or Outcomes : The outcomes of these reactions can also vary greatly, but in general, the use of this compound as a reagent can enable certain types of chemical transformations that might not be possible with other reagents .
Safety And Hazards
“Methyl 4-aminooxane-4-carboxylate hydrochloride” may cause respiratory irritation, is harmful if swallowed, causes skin irritation, and causes serious eye irritation . It should be used only outdoors or in a well-ventilated area, and protective measures such as gloves, protective clothing, eye protection, and face protection should be worn .
Eigenschaften
IUPAC Name |
methyl 4-aminooxane-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO3/c1-10-6(9)7(8)2-4-11-5-3-7/h2-5,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZFBPYNPITWILD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CCOCC1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30595676 | |
| Record name | Methyl 4-aminooxane-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30595676 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-aminooxane-4-carboxylate | |
CAS RN |
184698-41-7 | |
| Record name | Methyl 4-aminooxane-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30595676 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

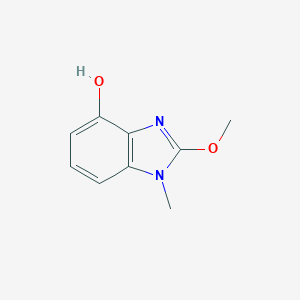
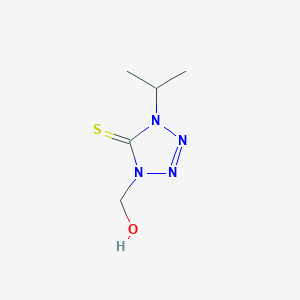
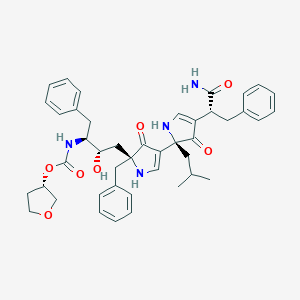
![2-[(4-Ethoxy-3-methyl-2-pyridinyl)-methylsulfinyl]-benzimidazole](/img/structure/B64062.png)
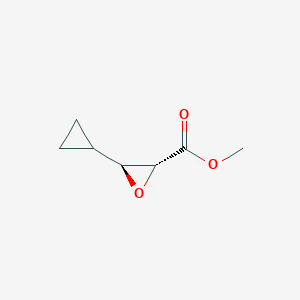
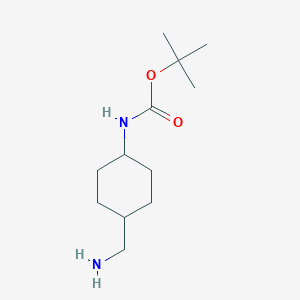
![6-(Chloromethyl)-[1,3]thiazolo[3,2-b][1,2,4]triazole](/img/structure/B64072.png)
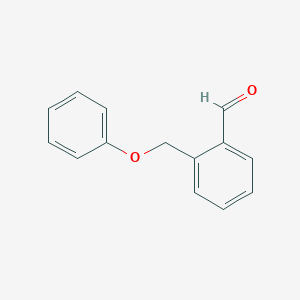
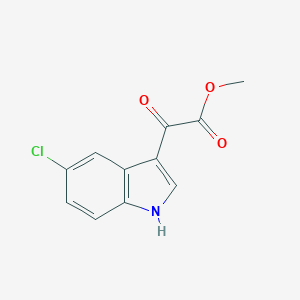

![7-propyl-6-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-1H-pyrazolo[1,5-a]pyrimidin-5-one](/img/structure/B64083.png)
![(1R,6S,8R)-3-Azabicyclo[4.2.0]octan-8-amine](/img/structure/B64086.png)

